molecular formula C9H14N2O3S B12085076 N-[4-(2-aminoethoxy)phenyl]methanesulfonamide

N-[4-(2-aminoethoxy)phenyl]methanesulfonamide

Cat. No.: B12085076
M. Wt: 230.29 g/mol
InChI Key: SUFYLBOHWWHCCB-UHFFFAOYSA-N
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Description

N-[4-(2-aminoethoxy)phenyl]methanesulfonamide is a chemical compound with the molecular formula C9H14N2O3S. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide typically involves the reaction of 4-(2-aminoethoxy)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-aminoethoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[4-(2-aminoethoxy)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The aminoethoxy group can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-aminoethoxy)phenyl]methanesulfonyl chloride
  • N-[4-(2-aminoethoxy)phenyl]methanesulfonyl fluoride
  • N-[4-(2-aminoethoxy)phenyl]methanesulfonyl bromide

Uniqueness

N-[4-(2-aminoethoxy)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-[4-(2-aminoethoxy)phenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-15(12,13)11-8-2-4-9(5-3-8)14-7-6-10/h2-5,11H,6-7,10H2,1H3

InChI Key

SUFYLBOHWWHCCB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCCN

Origin of Product

United States

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